2,7-Dioxo-1,3-diazepane-4-carboxylic acid
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Overview
Description
2,7-Dioxo-1,3-diazepane-4-carboxylic acid is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is a heterocyclic compound containing a diazepane ring, which is a seven-membered ring with two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxo-1,3-diazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivatives. The reaction conditions often require the use of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxo-1,3-diazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2,7-Dioxo-1,3-diazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,7-Dioxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-diazepane-4-carboxylic acid: This compound has a similar diazepane ring structure but with an amino group instead of the dioxo groups.
Carglumic acid: Another compound with a similar structure, used in the treatment of hyperammonemia.
Uniqueness
2,7-Dioxo-1,3-diazepane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,7-dioxo-1,3-diazepane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMXTDGNGLIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)NC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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